Danofloxacinmesilat
Übersicht
Beschreibung
Danofloxacinmesylat ist ein Antibiotikum aus der Klasse der Fluorchinolone, das in der Veterinärmedizin hauptsächlich zur Behandlung von Atemwegserkrankungen bei Rindern eingesetzt wird . Es wird unter dem Markennamen Advocin verkauft und ist aufgrund potenzieller Nebenwirkungen nicht für die Anwendung beim Menschen zugelassen .
Wissenschaftliche Forschungsanwendungen
Danofloxacinmesylat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung. Es wird in der Veterinärmedizin zur Behandlung von Atemwegsinfektionen bei Nutztieren, einschließlich Rindern, Schweinen und Hühnern, eingesetzt . Die Verbindung wird auch in Bezug auf ihre Pharmakokinetik und Pharmakodynamik in verschiedenen Tiermodellen untersucht . Darüber hinaus wird Danofloxacinmesylat zur Herstellung von kontrolliert freisetzenden Arzneimittelformulierungen, wie z. B. Gelatinmikrokugeln, eingesetzt, um seine therapeutische Wirksamkeit zu verbessern .
Wirkmechanismus
Danofloxacinmesylat entfaltet seine antibakterielle Wirkung, indem es die bakterielle DNA-Gyrase (Topoisomerase Typ II) angreift, ein Enzym, das für die DNA-Replikation, -Transkription und -Verpackung unerlässlich ist . Durch die Hemmung dieses Enzyms stört Danofloxacinmesylat die DNA-Synthese und Zellteilung, was zum Absterben von Bakterienzellen führt . Dieser Mechanismus ist gegen ein breites Spektrum von grampositiven und gramnegativen Bakterien sowie gegen Mycoplasma-Arten wirksam .
Wirkmechanismus
Target of Action
Danofloxacin mesylate is a synthetic antibacterial agent from the family of the fluoroquinolones . It is highly active against Mycoplasma species that cause respiratory infections in cattle, pigs, and poultry . The primary target of danofloxacin mesylate is the bacterial DNA-gyrase , which is necessary for supercoiling of DNA to provide a suitable spatial arrangement of DNA within the bacterial cell .
Mode of Action
Danofloxacin mesylate acts principally by inhibiting the bacterial DNA-gyrase . This inhibition disrupts the supercoiling of DNA, which is essential for bacterial replication and transcription. As a result, the bacterial cell cannot replicate or transcribe its DNA, leading to cell death .
Biochemical Pathways
It is known that the drug interferes with the function of dna-gyrase, an enzyme involved in dna replication and transcription . This interference disrupts the normal cellular processes of the bacteria, leading to cell death .
Pharmacokinetics
The pharmacokinetics of danofloxacin mesylate in animals have been studied. After oral administration at a dose of 5 mg/kg body weight to Gushi chickens, the peak concentration reached 0.53 μg/mL at 4 hours . The half-life of absorption was determined to be 2.37 ± 1.60 hours, and the bioavailability was calculated as 40.12 ± 15.83% . The area under the concentration-time curve (AUC) for both oral and intravenous administration was determined to be 4.72 ± 1.86 and 11.76 ± 3.25 h·µg/mL, respectively .
Result of Action
The result of danofloxacin mesylate’s action is the death of the bacterial cells. By inhibiting the function of DNA-gyrase, the drug prevents the bacteria from replicating and transcribing their DNA . This leads to the death of the bacterial cells and the resolution of the infection .
Action Environment
The action of danofloxacin mesylate can be influenced by various environmental factors. For instance, the drug is typically formulated as a solution for injection, and its effectiveness can be affected by the temperature and pH of the solution . Additionally, the drug’s action can be influenced by the presence of other substances in the environment, such as other drugs or chemicals .
Safety and Hazards
Zukünftige Richtungen
Recent research has focused on the pharmacokinetics of Danofloxacin mesylate in healthy and Mannheimia haemolytica infected calves . The study found that parenterally administered fluoroquinolones expose gut microbiota to high concentrations of the antibiotics . This provides a mechanistic basis for understanding the pharmacokinetics of Danofloxacin mesylate in healthy and diseased individuals .
Biochemische Analyse
Biochemical Properties
Danofloxacin mesylate interacts with bacterial DNA topoisomerase II and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, danofloxacin mesylate disrupts bacterial DNA processes, leading to cell death .
Cellular Effects
Danofloxacin mesylate has been shown to have an asymmetric transport across Caco-2 cells, with a rate of secretion exceeding that of absorption . This suggests that danofloxacin mesylate may interact with cellular transport proteins, potentially influencing cell function .
Molecular Mechanism
The molecular mechanism of danofloxacin mesylate involves its binding to bacterial DNA topoisomerases, leading to the inhibition of these enzymes . This results in the disruption of bacterial DNA processes and ultimately cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, danofloxacin mesylate has been shown to have a slower release from microspheres compared to the raw material . This suggests that danofloxacin mesylate may have a prolonged effect on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
In animal models, the effects of danofloxacin mesylate vary with different dosages . For instance, a study found that danofloxacin mesylate exhibited significant bactericidal activity against Pasteurella multocida and Haemophilus parasuis in piglets at a dosage of 2.38 and 13.36 mg/kg, respectively .
Metabolic Pathways
This suggests that danofloxacin mesylate may interact with enzymes or cofactors involved in these transport processes .
Transport and Distribution
Danofloxacin mesylate is rapidly distributed to major target tissues such as lungs, intestines, and the mammary gland in animals . This rapid distribution is attributed to active transport proteins that facilitate excretion into the luminal space .
Subcellular Localization
Given its rapid distribution to various tissues and its interaction with cellular transport proteins, it is likely that danofloxacin mesylate may be localized to specific compartments or organelles within the cell .
Vorbereitungsmethoden
Danofloxacinmesylat kann mit verschiedenen synthetischen Verfahren hergestellt werden. Eine Methode beinhaltet die Herstellung von Danofloxacinmesylat-Gelatinmikrokugeln durch eine Emulsions-Chemie-Vernetzungs-Technik . Eine andere Methode beinhaltet die Herstellung einer Suspension von Danofloxacinmesylat unter Verwendung von Komponenten wie Aluminiummonostearat, Phosphatidylcholin und Tween-80 . Diese Verfahren gewährleisten eine kontrollierte Freisetzung und verbesserte Bioverfügbarkeit der Verbindung.
Analyse Chemischer Reaktionen
Danofloxacinmesylat unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Häufig verwendete Reagenzien in diesen Reaktionen sind Natriumdodecylsulfat, Triethylamin und 1-Butanol . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind typischerweise Derivate von Danofloxacin, die die antibakteriellen Eigenschaften der Ausgangssubstanz bewahren.
Vergleich Mit ähnlichen Verbindungen
Danofloxacinmesylat gehört zur Klasse der Fluorchinolon-Antibiotika, zu der auch andere Verbindungen wie Ciprofloxacin, Difloxacin und Sarafloxacin gehören . Im Vergleich zu diesen ähnlichen Verbindungen zeichnet sich Danofloxacinmesylat durch seine hohe Aktivität gegen respiratorische Pathogene bei Nutztieren aus . Seine breite antibakterielle Aktivität und Wirksamkeit in kontrolliert freisetzenden Formulierungen machen es zu einem wertvollen Werkzeug in der Veterinärmedizin .
Eigenschaften
IUPAC Name |
1-cyclopropyl-6-fluoro-7-[(1S,4S)-5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]-4-oxoquinoline-3-carboxylic acid;methanesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O3.CH4O3S/c1-21-7-12-4-11(21)8-22(12)17-6-16-13(5-15(17)20)18(24)14(19(25)26)9-23(16)10-2-3-10;1-5(2,3)4/h5-6,9-12H,2-4,7-8H2,1H3,(H,25,26);1H3,(H,2,3,4)/t11-,12-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APFDJSVKQNSTKF-FXMYHANSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CC1CN2C3=C(C=C4C(=C3)N(C=C(C4=O)C(=O)O)C5CC5)F.CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@@H]2C[C@H]1CN2C3=C(C=C4C(=C3)N(C=C(C4=O)C(=O)O)C5CC5)F.CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30922988 | |
Record name | 1-Cyclopropyl-6-fluoro-7-(5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid--methanesulfonic acid (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30922988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
453.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119478-55-6 | |
Record name | Danofloxacin mesylate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119478556 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Cyclopropyl-6-fluoro-7-(5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid--methanesulfonic acid (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30922988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 119478-55-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DANOFLOXACIN MESYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94F3SX3LEM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Danofloxacin mesylate?
A1: Danofloxacin mesylate, a fluoroquinolone antibiotic, exerts its antibacterial activity by inhibiting bacterial DNA gyrase and topoisomerase IV enzymes. [, , , , ]. These enzymes are essential for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, Danofloxacin mesylate disrupts bacterial DNA synthesis, leading to bacterial cell death.
Q2: What are the downstream effects of Danofloxacin mesylate on bacterial cells?
A2: Inhibition of DNA gyrase and topoisomerase IV by Danofloxacin mesylate leads to a cascade of events within bacterial cells, including:
Q3: What is the molecular formula and weight of Danofloxacin mesylate?
A3: The molecular formula of Danofloxacin mesylate is (C19H21FN3O3)(CH3O3S), and its molecular weight is 461.5 g/mol. [, ]
Q4: Is there any spectroscopic data available for Danofloxacin mesylate?
A4: Yes, Danofloxacin mesylate can be analyzed using various spectroscopic techniques.
UV-Vis spectrophotometry: It exhibits strong UV absorbance, commonly measured at 280 nm. [, ]
HPLC with UV detection: This is a widely employed method for quantifying Danofloxacin mesylate in various matrices. [, , , , , ] * LC-MS/MS: This highly sensitive and specific technique is increasingly used for the analysis of Danofloxacin mesylate residues in complex samples. [, ]
Q5: Does Danofloxacin mesylate exhibit any catalytic properties?
A5: Danofloxacin mesylate is primarily known for its antibacterial properties rather than catalytic activity. Its primary mode of action involves binding to and inhibiting bacterial enzymes, not catalyzing chemical reactions.
Q6: Have there been any computational studies on Danofloxacin mesylate?
A8: Yes, computational studies have been conducted to investigate the crystal structure of Danofloxacin mesylate using density functional theory techniques. These studies provided insights into its molecular geometry, intermolecular interactions, and potential binding modes. []
Q7: How do structural modifications to the Danofloxacin molecule affect its activity?
A7: While specific SAR studies on Danofloxacin mesylate are limited in the provided research, it is well-established that modifications to the fluoroquinolone core structure can significantly impact its antibacterial activity, potency, and spectrum of activity. These modifications can affect target binding affinity, drug efflux, and pharmacokinetic properties.
Q8: What are some formulation strategies used to improve the stability, solubility, or bioavailability of Danofloxacin mesylate?
A8: Several formulation approaches have been explored to enhance the delivery and efficacy of Danofloxacin mesylate:
- Suspension formulation: This approach, using suspending agents like aluminum monostearate and dispersing agents like phosphatidylcholine, allows for controlled release and improved bioavailability. []
- Microsphere formulation: Encapsulating Danofloxacin mesylate in microspheres composed of gelatin, polyglycol, or xanthan gum can provide sustained release after intramuscular injection, prolonging its half-life and enhancing treatment efficacy. []
- Liposomal formulation: Incorporating Danofloxacin mesylate into liposomes can alter its pharmacokinetic profile, leading to prolonged half-life, increased peak concentration, and improved oral bioavailability. [, , ]
Q9: What is the pharmacokinetic profile of Danofloxacin mesylate in different species?
A9: Pharmacokinetic studies have been conducted in various species, including chickens, crucian carp, goldfish, and African catfish, demonstrating that:
- Absorption: Danofloxacin mesylate is well-absorbed following oral and intramuscular administration in most studied species. [, , , , ]
- Distribution: It distributes widely into various tissues, with varying concentrations observed in different organs. [, , ]
- Metabolism: Danofloxacin mesylate is primarily metabolized to N-desmethyldanofloxacin, which also exhibits antibacterial activity. []
- Excretion: The drug and its metabolites are primarily excreted in urine. []
Q10: How do different routes of administration affect the pharmacokinetics of Danofloxacin mesylate?
A10: The route of administration significantly influences the pharmacokinetic profile of Danofloxacin mesylate:
- Intravenous administration: Results in rapid distribution and high plasma concentrations but a shorter elimination half-life. [, ]
- Intramuscular administration: Offers good bioavailability, sustained release, and a longer elimination half-life compared to intravenous administration. [, ]
- Oral administration: Absorption can be variable depending on the species and formulation. [, , ]
Q11: What is the in vitro activity of Danofloxacin mesylate against different bacterial species?
A13: Danofloxacin mesylate exhibits potent in vitro activity against a broad range of Gram-negative and some Gram-positive bacteria, including Escherichia coli strains. [, , , , ]
Q12: What animal models have been used to study the efficacy of Danofloxacin mesylate?
A12: Various animal models have been employed to investigate the efficacy of Danofloxacin mesylate in treating bacterial infections:
- Chickens: Studies have demonstrated its effectiveness against Escherichia coli infections, including those causing colibacillosis and chronic respiratory disease. [, , ]
- Calves: Danofloxacin mesylate has shown efficacy in treating experimentally induced Escherichia coli diarrhoea in calves. []
- Fish: Research has investigated its pharmacokinetics and efficacy in treating bacterial infections in various fish species, including goldfish, crucian carp, and African catfish. [, , ]
Q13: What are the known mechanisms of resistance to Danofloxacin mesylate?
A13: Resistance to Danofloxacin mesylate can develop through various mechanisms, primarily:
- Mutations in target enzymes: Alterations in DNA gyrase and topoisomerase IV can reduce their affinity for Danofloxacin mesylate, decreasing its efficacy. []
- Efflux pumps: Bacteria can develop efflux pumps that actively remove Danofloxacin mesylate from the cell, reducing its intracellular concentration. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.